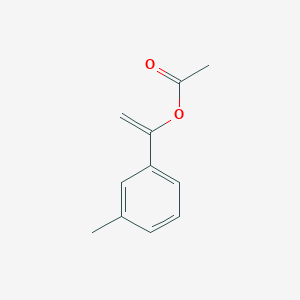

1-(3-Methylphenyl)ethenyl acetate

Descripción

1-(3-Methylphenyl)ethenyl acetate (IUPAC name: ethenyl 3-methylphenyl acetate) is an aromatic vinyl ester characterized by a 3-methylphenyl substituent attached to the first carbon of the ethenyl (vinyl) group. Its structure is represented as CH₂=CH-O-CO-CH₃-C₆H₄-CH₃ (with the 3-methylphenyl group bonded to the ethenyl carbon adjacent to the acetate oxygen). This compound belongs to a class of substituted vinyl esters, which are of interest in organic synthesis, catalysis, and polymer chemistry due to their reactivity in addition and polymerization reactions .

Propiedades

Fórmula molecular |

C11H12O2 |

|---|---|

Peso molecular |

176.21 g/mol |

Nombre IUPAC |

1-(3-methylphenyl)ethenyl acetate |

InChI |

InChI=1S/C11H12O2/c1-8-5-4-6-11(7-8)9(2)13-10(3)12/h4-7H,2H2,1,3H3 |

Clave InChI |

HONQAONFXPEVCA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)C(=C)OC(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

1-(Trifluoromethyl)ethenyl Acetate

- Structure : CH₂=CH-O-CO-CF₃.

- Key Differences : The trifluoromethyl (CF₃) group introduces strong electron-withdrawing effects, enhancing electrophilicity and influencing reaction pathways.

- Reactivity: In asymmetric hydroformylation (AHF) using Rh(CO)₂acac and (R,R)-QuinoxP* ligands, this compound achieves 91% enantiomeric excess (ee). However, competing alkene hydrogenation is a notable side reaction .

- Applications : Serves as a precursor to trifluoromethyl-substituted aldehydes, which are valuable in pharmaceutical synthesis.

N-(1-(4-Bromophenyl)vinyl)acetamide

- Structure : CH₂=CH-NH-CO-CH₃-C₆H₄-Br.

- Key Differences : Substitution of the acetate group with an acetamide and a bromophenyl moiety alters solubility and reactivity.

- Synthesis : Synthesized via iron(II) acetate-mediated reductive acetylation of oximes, yielding α-arylenamides with moderate to high efficiency .

- Applications : Used in medicinal chemistry for constructing nitrogen-containing heterocycles.

3-Methylphenyl Acetate (m-Tolyl Acetate)

Vinyl Acetate Monomer

- Structure : CH₂=CH-O-CO-CH₃.

- Key Differences : The absence of aromatic substituents simplifies polymerization but reduces thermal stability.

- Reactivity: A key monomer in producing polyvinyl acetate (PVA) and ethylene-vinyl acetate (EVA) copolymers. Industrial processes require inhibitors to prevent premature polymerization .

Comparative Analysis of Reactivity and Selectivity

Hydroformylation Performance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.